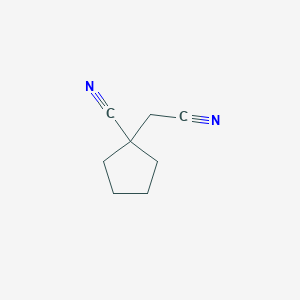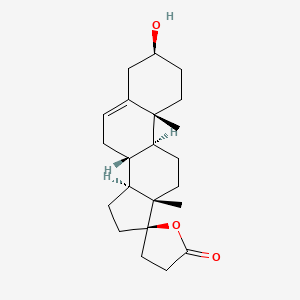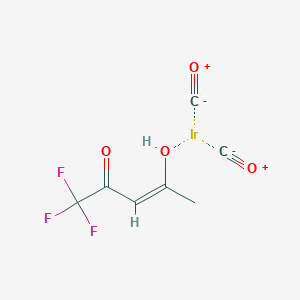![molecular formula C21H23ClN6O9 B13736609 2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate CAS No. 21429-42-5](/img/structure/B13736609.png)
2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate is a complex organic compound with the molecular formula C21H23ClN6O9 and a molecular weight of 538.9 . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate involves multiple steps. The process typically starts with the nitration of 2-chloro-4,6-dinitrophenylamine, followed by diazotization and coupling with 5-acetamido-2-methoxyaniline. The final step involves the reaction with 2-hydroxyethylamine to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pH, and reaction time are meticulously monitored to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and azo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Nitro and azo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[[5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]imino]diethyl diacetate
- 2-[ 5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-ethoxyphenylamino]ethyl acetate
Uniqueness
2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate is unique due to its specific structural features, such as the presence of both acetamido and azo groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring stable and vibrant dyes .
Propriétés
Numéro CAS |
21429-42-5 |
|---|---|
Formule moléculaire |
C21H23ClN6O9 |
Poids moléculaire |
538.9 g/mol |
Nom IUPAC |
2-[5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)-2-methoxyanilino]ethyl acetate |
InChI |
InChI=1S/C21H23ClN6O9/c1-12(30)23-16-10-18(26(4-6-29)5-7-37-13(2)31)20(36-3)11-17(16)24-25-21-15(22)8-14(27(32)33)9-19(21)28(34)35/h8-11,29H,4-7H2,1-3H3,(H,23,30) |
Clé InChI |
PTFFWQCVPCXSOG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


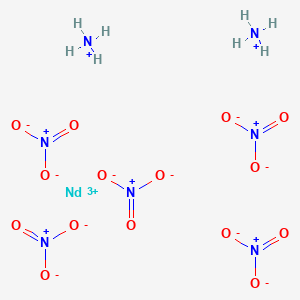
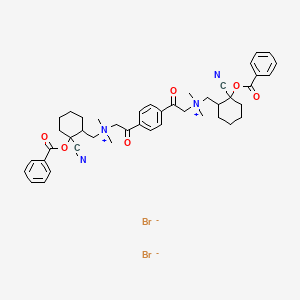
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)
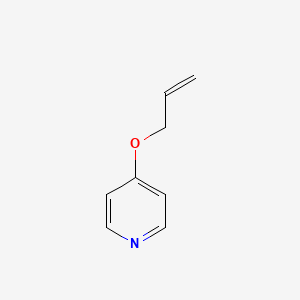




![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

